molecular formula C16H18N2O3 B11021768 N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B11021768
M. Wt: 286.33 g/mol
InChI Key: SIGRUAOHVLAMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound belongs to the class of isoxazole derivatives, which exhibit diverse pharmacological activities.
  • Preparation Methods

    • The synthesis of N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves several steps:
      • Start with the preparation of the oxime from the corresponding ketone.
      • Cyclization of the oxime with ethyl acetoacetate and anhydrous zinc chloride yields the 3-substituted isoxazole-4-carboxylic acid.
      • Hydrolysis of the ester group in the carboxylic acid provides the target compound.
    • Industrial production methods may involve modifications for scalability and efficiency.
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions can lead to diverse products, such as modified oxazole derivatives or amide analogs.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (enzymes, receptors).

      Medicine: Assess its pharmacological properties (analgesic potential, anti-inflammatory effects).

      Industry: Evaluate its use in materials science or as a precursor for drug development.

  • Mechanism of Action

    • The compound’s analgesic effects likely involve interactions with specific receptors or enzymes.
    • Molecular targets could include cyclooxygenases (COX-1, COX-2) or capsaicin receptors (HCR).
    • Further studies are needed to elucidate the precise mechanism.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C16H18N2O3

    Molecular Weight

    286.33 g/mol

    IUPAC Name

    N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

    InChI

    InChI=1S/C16H18N2O3/c1-20-12-7-5-6-11(10-12)17-16(19)15-13-8-3-2-4-9-14(13)21-18-15/h5-7,10H,2-4,8-9H2,1H3,(H,17,19)

    InChI Key

    SIGRUAOHVLAMPI-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1)NC(=O)C2=NOC3=C2CCCCC3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.